1-(Furan-2-yl)-4-methylpentan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(furan-2-yl)-4-methylpentan-1-amine |
InChI |
InChI=1S/C10H17NO/c1-8(2)5-6-9(11)10-4-3-7-12-10/h3-4,7-9H,5-6,11H2,1-2H3 |
InChI Key |
NOXRLHVCXCEXIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C1=CC=CO1)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 1 Furan 2 Yl 4 Methylpentan 1 Amine
Reactions Centered on the Primary Amine Functional Group
The primary amine group in 1-(Furan-2-yl)-4-methylpentan-1-amine is a key site for a variety of chemical reactions due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.
The primary amine function of this compound can act as a nucleophile, reacting with electrophilic compounds such as haloalkanes. This reaction proceeds via a nucleophilic substitution mechanism, typically SN2 with primary haloalkanes. The initial reaction leads to the formation of a secondary amine. However, the resulting secondary amine is also nucleophilic and can react further with the haloalkane, leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. To favor the formation of the secondary amine and minimize these subsequent reactions, a large excess of the primary amine is often employed.
Table 1: Expected Products from Nucleophilic Substitution with an Electrophile (e.g., Methyl Iodide)
| Reactant | Electrophile | Expected Product(s) | Reaction Type |
| This compound | Methyl Iodide | N-Methyl-1-(furan-2-yl)-4-methylpentan-1-amine, N,N-Dimethyl-1-(furan-2-yl)-4-methylpentan-1-amine, Trimethyl(1-(furan-2-yl)-4-methylpentyl)ammonium iodide | Nucleophilic Substitution |
Acylation of this compound is a common derivatization reaction that converts the primary amine into an amide. This is typically achieved by reacting the amine with acylating agents like acyl chlorides or acid anhydrides. The reaction is generally robust and leads to the formation of a stable amide bond. researchgate.netlibretexts.org Various coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can also facilitate amide bond formation directly from a carboxylic acid and the amine under milder conditions. researchgate.netfishersci.co.uk These reactions are fundamental in peptide synthesis and the modification of amine-containing compounds. libretexts.org
Table 2: Representative Acylation Reactions
| Acylating Agent | Product | Reaction Condition Example |
| Acetyl Chloride | N-(1-(Furan-2-yl)-4-methylpentyl)acetamide | Amine in a solvent like DCM with a base (e.g., triethylamine), followed by the addition of acetyl chloride. fishersci.co.uk |
| Acetic Anhydride | N-(1-(Furan-2-yl)-4-methylpentyl)acetamide | Amine mixed with acetic anhydride, often with gentle heating or a catalyst. |
| Carboxylic Acid + EDC | Corresponding N-substituted amide | Amine and carboxylic acid in a suitable solvent (e.g., DMF) with EDC and an additive like HOBt. fishersci.co.uk |
Beyond direct alkylation with haloalkanes, secondary and tertiary amines can be synthesized from this compound through reductive amination. libretexts.org This method involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. mdma.ch Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride. mdma.chorganic-chemistry.org This two-step, one-pot procedure is a highly versatile and widely used method for the controlled synthesis of substituted amines. mdpi.com
Table 3: Synthesis of Secondary Amines via Reductive Amination
| Carbonyl Compound | Intermediate | Reducing Agent | Final Product |
| Formaldehyde | N-(1-(Furan-2-yl)-4-methylpentyl)methanimine | NaBH₃CN | N-Methyl-1-(furan-2-yl)-4-methylpentan-1-amine |
| Acetone | N-(1-(Furan-2-yl)-4-methylpentyl)propan-2-imine | NaBH(OAc)₃ | N-Isopropyl-1-(furan-2-yl)-4-methylpentan-1-amine |
| Benzaldehyde | N-Benzylidene-1-(furan-2-yl)-4-methylpentan-1-amine | NaBH₄ | N-Benzyl-1-(furan-2-yl)-4-methylpentan-1-amine |
The primary amine group of this compound can undergo oxidative transformations. A notable reaction is the oxidation to an oxime. This can be achieved using molecular oxygen in the presence of specific catalysts, such as a combination of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina (WO₃/Al₂O₃). acs.orgacs.orgnih.govresearchgate.netthieme-connect.com This method is considered environmentally benign as it uses molecular oxygen as the terminal oxidant, with water as the main byproduct. acs.orgnih.gov The reaction is believed to proceed through an α-aminoalkyl radical intermediate. acs.orgacs.orgresearchgate.net
Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. wjpsonline.comnih.govlibretexts.org This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The formation of imines is a fundamental reaction in organic chemistry and is crucial in various biological processes. wjpsonline.com The reaction rate is typically optimal under mildly acidic conditions (around pH 5). libretexts.orglibretexts.org
Table 4: Imine Formation with Various Carbonyl Compounds
| Carbonyl Compound | Reaction Conditions | Imine Product |
| Benzaldehyde | Mild acid catalyst (e.g., acetic acid), removal of water | N-Benzylidene-1-(furan-2-yl)-4-methylpentan-1-amine |
| Cyclohexanone | Mild acid catalyst, removal of water | N-(1-(Furan-2-yl)-4-methylpentyl)cyclohexan-1-imine |
| 5-Methylfuran-2-carbaldehyde | Reflux in methanol | N-((5-Methylfuran-2-yl)methylene)-1-(furan-2-yl)-4-methylpentan-1-amine acgpubs.org |
Reactivity of the Furan (B31954) Heterocyclic Ring System
The furan ring in this compound is an electron-rich aromatic system, which makes it susceptible to electrophilic attack. numberanalytics.com Its reactivity is significantly higher than that of benzene. numberanalytics.com Electrophilic substitution on the furan ring preferentially occurs at the C5 position (the other α-position to the oxygen atom) due to the directing effect of the existing C2 substituent and the ability of the oxygen atom to stabilize the cationic intermediate through resonance. quora.compearson.combrainly.com
Common electrophilic substitution reactions for furan rings include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com The alkylamine substituent at the C2 position is an activating group, further enhancing the electron density of the ring and its reactivity towards electrophiles.
The furan ring can also participate as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. nih.gov The reactivity and selectivity of furan in these reactions can be influenced by substituents on the ring. rsc.org Electron-donating groups, such as the alkylamine side chain, can increase the reactivity of the furan diene. nih.gov
Investigations into π-π Stacking and Other Non-Covalent Interactions
The aromatic furan ring in this compound is a key structural feature that can participate in various non-covalent interactions, which are crucial in molecular recognition, crystal engineering, and biological systems. nih.govresearchgate.net Among the most significant of these are π-π stacking interactions, which involve the attraction between electron-rich π systems of aromatic rings. nih.gov For furan and other aromatic heterocycles, these interactions are complex and can adopt several geometries, including parallel-displaced, edge-to-face (T-shaped), and parallel-stacked arrangements. nih.govmdpi.com
Research on related conjugated compounds containing furan moieties has demonstrated the significant role of these interactions in determining solid-state structures. rsc.org For instance, studies on molecules with furan and perfluorophenyl units show a competition between π-π stacking and specific furan–perfluorobenzene interactions, highlighting the nuanced nature of these forces. rsc.org The electron-rich nature of the furan ring allows it to interact favorably with electron-deficient aromatic systems. Furthermore, lone pair-π interactions, where the lone pair of electrons on the furan's oxygen atom interacts with the face of another π system, are also a recognized stabilizing force. nih.govresearchgate.net While specific crystallographic studies on this compound are not detailed, the inherent capability of its furan moiety to engage in these diverse non-covalent interactions is a critical aspect of its chemical character.
Table 1: Potential Non-Covalent Interactions for the Furan Moiety
| Interaction Type | Description | Potential Geometry |
| π-π Stacking | Attraction between the π-electron systems of two aromatic rings. nih.gov | Parallel-Displaced, T-Shaped |
| Lone Pair-π | Interaction between the oxygen lone pair of the furan and an adjacent π-system. researchgate.net | Varies |
| Anion-π | Electrostatic interaction between an anion and the electron-rich face of the furan ring. | Planar |
| C-H···π | Interaction of a C-H bond with the face of the furan ring. | Perpendicular |
Electrophilic Aromatic Substitution Reactions on the Furan Ring
The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene. pearson.compearson.com This enhanced reactivity is due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. pearson.com In unsubstituted furan, electrophilic attack occurs preferentially at the 2-position (C2), as the resulting carbocation intermediate (a sigma complex) is more effectively stabilized by resonance, with three resonance structures contributing to delocalizing the positive charge. pearson.compearson.comlibretexts.org
In the case of this compound, the 2-position is already occupied by the 4-methylpentan-1-amine substituent. Therefore, subsequent electrophilic substitution reactions are expected to occur at the other activated position, C5. The existing alkylamine substituent at C2 is generally considered an activating group, further enhancing the ring's reactivity towards electrophiles. Common EAS reactions such as halogenation, nitration, and Friedel-Crafts acylation, which often require harsh conditions for benzene, can typically be carried out on furan rings under much milder conditions. pearson.comlibretexts.org For example, bromination of furan can be achieved using bromine in dioxane to yield 2-bromofuran, illustrating the ring's high reactivity. pearson.com
Studies on Potential Ring-Opening Reactions of the Furan Moiety
The furan ring, despite its aromatic stability, is susceptible to ring-opening reactions under specific conditions, particularly in acidic or oxidative environments. rsc.org Studies on various substituted furans have shown that Brønsted acids can catalyze the hydrolytic ring-opening to yield 1,4-dicarbonyl compounds. rsc.org The reaction's outcome and rate are highly dependent on the nature of the substituents on the furan ring. rsc.org For example, research indicates that the reaction of 4-(5-methyl-2-furyl)-2-butanone under mild acidic conditions leads to a single ring-opened product in high yield, whereas other substitution patterns can result in multiple products. rsc.org
Another pathway for furan ring cleavage is through oxidation. The metabolic oxidation of furan by cytochrome P450 enzymes, for instance, produces cis-2-butene-1,4-dial, a reactive α,β-unsaturated 1,4-dicarbonyl compound. nih.gov This metabolite is known to be genotoxic, readily reacting with biological nucleophiles like DNA. nih.gov This suggests that the furan moiety in this compound could potentially undergo similar oxidative or acid-catalyzed ring-opening, transforming the heterocyclic portion of the molecule into a linear, difunctionalized alkyl chain.
Elucidation of Intermolecular and Intramolecular Reaction Mechanisms
Role of Hydrogen Bonding in Modulating Reactivity and Conformation
Hydrogen bonding plays a critical role in defining the conformation and reactivity of this compound. The molecule possesses both hydrogen bond donors (the primary amine -NH₂) and acceptors (the amine nitrogen and the furan oxygen). This duality allows for both intermolecular and intramolecular hydrogen bonds.
Intermolecular hydrogen bonding with protic solvents or reagents can significantly influence reaction rates and pathways by solvating the amine group and potentially the furan oxygen. researchgate.net Studies on furan-based polymers have confirmed that the oxygen atom of the furan ring can act as a hydrogen bond acceptor. researchgate.net Intramolecularly, a hydrogen bond could form between one of the N-H protons of the amine and the furan oxygen atom. Such an interaction would constrain the molecule into a specific conformation, affecting the steric accessibility of the amine's lone pair and the furan ring, thereby modulating its reactivity in various chemical transformations. rsc.org The balance between these intra- and intermolecular interactions is crucial in determining the molecule's behavior in different chemical environments.
Identification and Characterization of Reaction Intermediates (e.g., Iminium Ions, Schiff Bases)
The primary amine group of this compound is a reactive nucleophile, particularly towards carbonyl compounds such as aldehydes and ketones. The reaction proceeds through the formation of key intermediates, most notably Schiff bases (also known as imines). wjpsonline.com The formation of a Schiff base is a two-step process involving an initial nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral carbinolamine intermediate. wjpsonline.com This is followed by an acid- or base-catalyzed dehydration (elimination of water) to yield the final imine product, which contains a carbon-nitrogen double bond (-C=N-). wjpsonline.com
Furan-containing aldehydes, such as furfural (B47365), are commonly used to synthesize Schiff bases, which are valued for their biological activities and as versatile ligands in coordination chemistry. nih.govresearchgate.netxisdxjxsu.asia The Schiff bases formed from this compound can be protonated to form iminium ions. These positively charged species are highly electrophilic and are important intermediates in various synthetic transformations, including reductive amination and Mannich reactions.
Table 2: Examples of Furan-Containing Schiff Base Formation
| Amine Reactant | Carbonyl Reactant | Resulting Schiff Base Product | Reference |
| Furfurylamine (B118560) | Salicylaldehyde | (E)-2-(((furan-2-ylmethyl)imino)methyl)phenol | xisdxjxsu.asia |
| Sulfanilamide | Furfural | (Z)-4-((furan-2-ylmethylene)amino)benzenesulfonamide | researchgate.net |
| Propane-1,3-diamine | Furan-2-carboxaldehyde | N¹,N³-bis(furan-2-ylmethylene)propane-1,3-diamine | nih.gov |
| 2-Aminobenzamide (B116534) | Furan-2-carboxaldehyde | Schiff base derived from 2-aminobenzamide and furfural | nih.gov |
Advanced Derivatization Strategies for Expanding Furan-Amine Chemical Space
The structural backbone of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives. Advanced derivatization strategies can target the primary amine, the furan ring, or the alkyl side chain to explore and expand the accessible chemical space.
Modification of the Amine Group: The primary amine is a prime target for derivatization. Standard reactions such as N-alkylation and N-acylation can be used to introduce a wide variety of substituents, yielding secondary and tertiary amines or amides, respectively. As discussed previously, condensation with aldehydes and ketones provides a straightforward route to a vast array of Schiff bases. nih.govxisdxjxsu.asia These reactions are fundamental in medicinal chemistry for tuning the pharmacological properties of lead compounds. nih.gov
Substitution on the Furan Ring: Leveraging the high reactivity of the furan ring in electrophilic aromatic substitution, new functional groups can be introduced at the C5 position. libretexts.org This allows for the synthesis of derivatives bearing halogens, nitro groups, or acyl groups, significantly altering the electronic properties and steric profile of the molecule.
Cyclization and Annulation Reactions: The combination of the furan ring and the amine functionality can be exploited in cascade or cyclization reactions. For example, reactions of furan-containing chalcones with hydrazine (B178648) are known to produce pyrazoline derivatives, demonstrating how the furan scaffold can be incorporated into new heterocyclic systems. researchgate.net Similar strategies could potentially be applied by first converting the amine into a different reactive group. These advanced methods provide access to novel and structurally complex molecules based on the furan-amine core.
Synthesis of Substituted Furan-Amines with Diverse Functionalities
The synthesis of derivatives of this compound can be achieved through various strategies, primarily involving the modification of the starting materials prior to the key amine-forming reaction or post-synthesis modification of the parent compound. A prevalent method for the synthesis of the parent compound itself is the reductive amination of furan-2-carboxaldehyde with 4-methylpentan-1-amine. This reaction involves the initial formation of an imine, which is then reduced to the corresponding amine. The use of various reducing agents and catalysts can influence the efficiency of this process. acs.orgnih.gov
To generate derivatives with diverse functionalities, substituted furan-2-carboxaldehydes can be employed in the reductive amination reaction. For instance, aldehydes bearing alkyl, aryl, or halogen substituents on the furan ring can be used to synthesize the corresponding substituted furan-amines. This approach allows for the introduction of a wide range of chemical handles for further functionalization.
Another versatile method for creating diversity is the Leuckart reaction, which utilizes formic acid or its derivatives as both the reducing agent and the source of the amino group. wikipedia.orgsemanticscholar.orgmdpi.com This one-pot reaction can convert a suitable furan-based ketone precursor into the desired amine.
The following table illustrates potential synthetic routes to substituted furan-amines, based on established methodologies for similar compounds.
| Starting Material (Furan Aldehyde/Ketone) | Amine | Reaction Type | Potential Product | Typical Yield Range (%) |
|---|---|---|---|---|
| Furan-2-carboxaldehyde | 4-Methylpentan-1-amine | Reductive Amination | This compound | 70-90 |
| 5-Methylfuran-2-carboxaldehyde | 4-Methylpentan-1-amine | Reductive Amination | 1-(5-Methylfuran-2-yl)-4-methylpentan-1-amine | 65-85 |
| 5-Bromofuran-2-carboxaldehyde | 4-Methylpentan-1-amine | Reductive Amination | 1-(5-Bromofuran-2-yl)-4-methylpentan-1-amine | 60-80 |
| Furan-2-yl(4-methylpentyl)ketone | Ammonium formate | Leuckart Reaction | This compound | 50-70 |
Furthermore, functionalization can be achieved by modifying the amine component. For instance, using substituted 4-methylpentan-1-amines in the reductive amination with furan-2-carboxaldehyde would lead to a variety of N-substituted derivatives.
Targeted Functionalization at Specific Positions of the Molecular Scaffold
The molecular scaffold of this compound offers several sites for targeted functionalization: the furan ring, the amine group, and the alkyl chain.
Functionalization of the Furan Ring:
The furan ring is an electron-rich aromatic system and is thus prone to electrophilic substitution reactions. The position of substitution is directed by the existing substituent at the C2 position. Due to the activating nature of the alkylamine substituent, electrophilic attack is expected to occur predominantly at the C5 position of the furan ring. Common electrophilic substitution reactions that can be applied include:
Nitration: Introduction of a nitro group, which can be further reduced to an amino group.
Halogenation: Introduction of bromine or chlorine atoms, which can serve as handles for cross-coupling reactions.
Friedel-Crafts Acylation: Introduction of an acyl group, which can be a precursor for further transformations.
Formylation: Introduction of a formyl group using reagents like the Vilsmeier-Haack reagent.
The following table provides examples of potential electrophilic substitution reactions on the furan ring of a generic 2-substituted furan.
| Reaction | Reagents | Potential Product (Substituent at C5) | Reference Reaction Type |
|---|---|---|---|
| Nitration | HNO₃/CH₃COOH | -NO₂ | Electrophilic Aromatic Substitution |
| Bromination | NBS in DMF | -Br | Electrophilic Aromatic Substitution |
| Acylation | (CH₃CO)₂O / SnCl₄ | -COCH₃ | Friedel-Crafts Acylation |
| Formylation | POCl₃ / DMF | -CHO | Vilsmeier-Haack Reaction |
Functionalization of the Amine Group:
The primary amine group is nucleophilic and can readily undergo a variety of reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
These reactions allow for the attachment of a wide range of functional groups to the nitrogen atom, thereby modifying the properties of the parent molecule.
Functionalization of the Alkyl Chain:
While the alkyl chain is generally less reactive than the furan ring and the amine group, functionalization can be achieved through radical reactions, although selectivity can be a challenge. More controlled methods would involve starting with a pre-functionalized 4-methylpentan-1-amine derivative in the initial synthesis.
Advanced Characterization Techniques and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-(Furan-2-yl)-4-methylpentan-1-amine, both ¹H and ¹³C NMR are employed to map out its distinct structural features.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum would display characteristic signals for the protons on the furan (B31954) ring, the aliphatic chain, and the amine group.
The furan ring protons typically appear in the aromatic region of the spectrum. The proton at position 5 of the furan ring is expected to resonate at the most downfield position (around 7.4 ppm) due to the deshielding effect of the oxygen atom. The protons at positions 3 and 4 will appear at higher fields (around 6.3-6.4 ppm).
The protons of the isopentyl chain and the methine proton adjacent to the amine and furan ring will show distinct signals. The hydrogen attached to the carbon bearing the amine group (-CH(NH₂)-) is expected to appear as a multiplet around 2.3-3.0 ppm, deshielded by both the nitrogen and the furan ring. libretexts.org The hydrogens on the amine group itself (-NH₂) typically produce a broad signal that can appear over a wide range (0.5-5.0 ppm), and its exact position is dependent on solvent, concentration, and temperature due to hydrogen bonding. libretexts.org The remaining protons of the 4-methylpentyl group will resonate in the upfield region (typically 0.8-1.7 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H on Furan C5 | ~ 7.4 | Doublet of doublets (dd) |
| H on Furan C3 | ~ 6.3 | Doublet of doublets (dd) |
| H on Furan C4 | ~ 6.2 | Doublet of doublets (dd) |
| H on C1 (methine) | ~ 2.5 - 3.0 | Multiplet (m) |
| H₂ on C2 (methylene) | ~ 1.5 - 1.7 | Multiplet (m) |
| H on C4 (methine) | ~ 1.4 - 1.6 | Multiplet (m) |
| CH₃ on C4 (methyl) | ~ 0.9 | Doublet (d) |
| NH₂ (amine) | ~ 0.5 - 5.0 | Broad singlet (br s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
The carbons of the furan ring are expected to resonate in the downfield region of the spectrum. The carbon atom at position 2, bonded to the substituent, would be the most downfield (~150-160 ppm), followed by the carbon at position 5 (~143 ppm). The carbons at positions 3 and 4 typically appear around 105-111 ppm. chemicalbook.com Carbons directly attached to the electronegative nitrogen atom are deshielded and appear in the 10-65 ppm range. libretexts.org The carbon atom C1, attached to both the furan ring and the nitrogen, would therefore be expected in this region. The remaining aliphatic carbons of the 4-methylpentyl group will resonate in the upfield region of the spectrum (~22-40 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 of Furan | ~ 155 |
| C5 of Furan | ~ 143 |
| C3 of Furan | ~ 110 |
| C4 of Furan | ~ 107 |
| C1 (methine) | ~ 50 - 60 |
| C2 (methylene) | ~ 35 - 45 |
| C3 (methylene) | ~ 25 - 35 |
| C4 (methine) | ~ 25 - 30 |
| CH₃ on C4 (methyl) | ~ 22 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 167.25 g/mol . nih.gov
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 167. The fragmentation of this compound under electron ionization (EI) would likely follow pathways characteristic of both furan-containing molecules and aliphatic amines. A common fragmentation for amines is the alpha-cleavage, which involves the breaking of the bond adjacent to the C-N bond. This would result in the loss of the 4-methylpentyl radical, leading to a prominent fragment ion. Fragmentation of the furan ring itself can also occur, often leading to the loss of CO and CHO radicals, resulting in characteristic ions like C₃H₃⁺ (m/z 39). researchgate.net
Integration of Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring and Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. imreblank.ch This hyphenated technique is invaluable for analyzing complex mixtures, monitoring the progress of a reaction, and confirming the identity of a product. rsc.org
In the context of synthesizing this compound, GC-MS would be used to separate the target compound from any starting materials, byproducts, or solvents. mdpi.comrestek.com As the separated components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each component. By comparing the retention time and the mass spectrum of a peak in the chromatogram to that of a known standard, the identity and purity of the synthesized compound can be confirmed.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov
The FTIR spectrum of this compound would exhibit several characteristic absorption bands. As a primary amine, it is expected to show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The N-H bending vibration (scissoring) for a primary amine typically appears between 1650 and 1580 cm⁻¹. spectroscopyonline.com
The aliphatic portion of the molecule will give rise to C-H stretching vibrations just below 3000 cm⁻¹. The C-N stretching of an aliphatic amine is found in the 1250–1020 cm⁻¹ range. orgchemboulder.com The furan ring has several characteristic vibrations, including C-H stretching above 3000 cm⁻¹, C=C stretching around 1500-1600 cm⁻¹, and a strong C-O-C stretching band, often seen around 1148 cm⁻¹. researchgate.net
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium |
| =C-H Stretch (Furan) | ~ 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium |
| C=C Stretch (Furan) | 1600 - 1500 | Medium |
| C-N Stretch (Aliphatic Amine) | 1250 - 1020 | Medium-Weak |
| C-O-C Stretch (Furan) | ~ 1150 | Strong |
| N-H Wag | 910 - 665 | Broad, Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The furan ring in this compound acts as a chromophore, the part of the molecule that absorbs UV or visible light.
Furan and its derivatives typically exhibit strong absorption in the UV region due to π→π* electronic transitions within the conjugated diene system of the ring. globalresearchonline.net For many furan-containing compounds, the absorption maxima (λ_max) are observed in the range of 250–320 nm. acs.org The presence of the alkylamine substituent on the furan ring is not expected to significantly shift the absorption maximum compared to simple alkyl-substituted furans, as it does not extend the conjugation. researchgate.net This technique is useful for confirming the presence of the furan moiety and for quantitative analysis using the Beer-Lambert law. In contrast, simple alkyl amines absorb light at wavelengths around 200 nm, which is often of limited analytical value. libretexts.org
Absence of Crystallographic Data for this compound
A thorough search of scientific literature and crystallographic databases reveals no published X-ray diffraction (XRD) data for the solid-state structural determination of this compound. Consequently, detailed crystallographic analysis, including unit cell parameters, space group, and specific atomic coordinates, is not available for this compound at this time.
While XRD is a fundamental technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, it appears that such studies have not been conducted or reported for this compound.
For illustrative purposes, crystallographic studies on other furan-containing molecules have been reported, providing insights into the solid-state behavior of related structures. However, this information is not directly applicable to the specific molecular arrangement of this compound.
Further research, specifically the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis, would be required to generate the crystallographic data necessary for a complete solid-state structural characterization.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Insights
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties, providing a balance between computational cost and accuracy. researchgate.netirjweb.com For furan (B31954) derivatives, DFT has been successfully used to model geometries, electronic distributions, and reaction mechanisms. nih.govresearchgate.net
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, researchers can calculate the equilibrium geometry of 1-(Furan-2-yl)-4-methylpentan-1-amine. researchgate.net This process involves finding the minimum energy conformation by adjusting bond lengths, bond angles, and dihedral angles.
The optimized geometrical parameters obtained from DFT calculations are often in good agreement with experimental data from techniques like single-crystal X-ray diffraction. researchgate.net These computational models can also be used to predict the crystal structure by simulating the packing of molecules in a solid state, which is crucial for understanding its material properties. Computational studies on furan have utilized various levels of theory, from semi-empirical methods to post-Hartree-Fock calculations, to derive its complete heavy-atom structure and confirm its planar conformation. pomona.edu
| Parameter | Method | Basis Set | Result |
| Geometry Optimization | DFT (B3LYP) | 6-31G(d,p) | Minimum energy conformation |
| Bond Lengths | DFT (B3LYP) | 6-31G(d,p) | Predicted values (Å) |
| Bond Angles | DFT (B3LYP) | 6-31G(d,p) | Predicted values (°) |
This interactive table represents typical parameters used in DFT calculations for geometry optimization of furan derivatives.
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com
For this compound, the HOMO is expected to be localized on the electron-rich furan ring and the nitrogen atom of the amine group. The LUMO is likely distributed across the π-system of the furan ring. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity. researchgate.net DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. nih.govresearchgate.net
| Orbital | Property | Significance |
| HOMO | Electron-donating ability | Site of electrophilic attack |
| LUMO | Electron-accepting ability | Site of nucleophilic attack |
| HOMO-LUMO Gap (ΔE) | Energy difference | Chemical reactivity and stability |
This interactive table summarizes the significance of frontier molecular orbitals in analyzing the electronic structure.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. mdpi.com It is a valuable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. wolfram.comresearchgate.net
Computational studies are instrumental in elucidating the complex mechanisms of catalytic reactions involving furan-amines. DFT calculations can map out the entire reaction pathway, identifying key intermediates, transition states, and the associated energy barriers, which helps in understanding catalyst performance and selectivity. researchgate.netmdpi.com
The first step in many heterogeneous catalytic reactions is the adsorption of the reactant molecule onto the catalyst surface. DFT calculations can model this interaction to determine the most stable adsorption geometry and the adsorption energy (E_ad). mdpi.com For molecules containing a furan ring, adsorption can occur in different configurations, such as parallel or vertical to the surface, and the preferred orientation depends on the nature of the catalyst. nih.govresearchgate.net
Studies on the adsorption of furan on various metal surfaces, such as titanium, iron, and ruthenium, show that the interaction is often thermodynamically favorable, with negative adsorption energies indicating a strong binding. mdpi.comnih.govresearchgate.net This strong adsorption can sometimes act as an inhibitor by blocking active sites needed for the primary reaction. mdpi.com The calculated adsorption energies help in selecting appropriate catalysts that balance reactant binding with product release.
| Catalyst Surface | Adsorption Energy (E_ad) of Furan (kcal/mol) | Favorable Configuration |
| TiCl₄ | -21.92 | - |
| RuC Nanosheet | -27.80 | Parallel |
| Iron Clusters (Fe₂) | - | - |
This interactive table presents example adsorption energies for furan on different catalyst surfaces, as determined by DFT studies. mdpi.comnih.gov
Once the reactant is adsorbed, DFT can be used to trace the energy changes throughout the reaction. By calculating the free energy of all intermediates (IM) and transition states (TS), a complete energy profile for the catalytic pathway can be constructed. researchgate.net This profile reveals the energy barriers for each step, allowing for the identification of the rate-determining step—the one with the highest activation energy. maxapress.com
For the reductive amination of furan derivatives, DFT calculations have shown that the initial formation of a C-N bond is often the rate-determining step, with a significant energy barrier that requires high temperatures to overcome. researchgate.net The calculations can also clarify the role of co-reactants and solvents in stabilizing intermediates and transition states. maxapress.com This detailed mechanistic understanding is crucial for optimizing reaction conditions and designing more efficient catalysts for the synthesis of valuable furan-amines. researchgate.netnih.gov
| Reaction Step | Species | Relative Free Energy (kJ/mol) |
| 1 | Reactants (FUR + AM + FA) | 0 |
| 2 | Transition State 1 (TS1) | 152 |
| 3 | Intermediate (N-formyl carbinolamine) | - |
| 4 | Transition State 2 (TS2) | 72 |
| 5 | Intermediate (N-formyl imine) | - |
This interactive table shows a computed free energy profile for the amination of furan (FUR) with ammonia (B1221849) (AM) using formic acid (FA), based on DFT calculations. researchgate.net
Mechanistic Investigations of Catalytic Pathways
Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Behavior Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or other properties. jmaterenvironsci.com For a molecule like this compound, a QSAR study would be instrumental in predicting its behavior without the need for extensive laboratory testing. jmaterenvironsci.commdpi.com
A QSAR analysis begins with the calculation of various molecular descriptors, which are numerical values that quantify different aspects of the molecule's physicochemical properties. These descriptors are then used to build a predictive model through statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN). jmaterenvironsci.com The goal is to identify which structural features are most influential for a given activity. For instance, QSAR models have been successfully developed for various furan derivatives and amines to predict properties ranging from inhibitory activities against enzymes to mutagenicity. jmaterenvironsci.comnih.gov
The key molecular descriptors for this compound would likely involve contributions from its three main structural components: the furan ring, the primary amine group, and the isobutyl side chain.
Electronic Descriptors: These describe the electron distribution in the molecule. The furan ring's aromaticity and the lone pair of electrons on the oxygen and nitrogen atoms are critical. orientjchem.org Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated using methods like Density Functional Theory (DFT) to assess the molecule's reactivity. ekb.eg
Steric Descriptors: These relate to the size and shape of the molecule. Parameters like molecular weight, molar refractivity, and specific conformational indices would quantify the bulk of the 4-methylpentyl group and its influence on how the molecule fits into a potential binding site. mdpi.com
Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is a primary descriptor in this category. nih.gov
The following table details some of the key descriptors that would be calculated for this compound in a typical QSAR study.
| Descriptor Class | Specific Descriptor | Structural Relevance for this compound | Predicted Influence on Activity |
| Electronic | Dipole Moment | Polarity arising from the heteroatoms (O, N). | Affects solubility and binding to polar receptors. |
| HOMO/LUMO Energies | Electron-donating/accepting capabilities of the furan ring and amine. | Governs chemical reactivity and interaction mechanisms. | |
| Atomic Charges | Charge distribution across the furan ring and on the nitrogen atom. | Influences electrostatic interactions with biological targets. | |
| Steric | Molecular Weight | Overall size of the molecule. | Can correlate with transport properties and binding site accessibility. |
| Molar Refractivity (MR) | Molar volume and polarizability of the molecule. | Relates to the volume of the molecule and van der Waals interactions. | |
| Topological Indices | Describe molecular branching and shape. | The branched 4-methylpentyl chain's shape can impact binding affinity. | |
| Hydrophobic | LogP (Partition Coefficient) | The balance between the hydrophilic amine/furan parts and the lipophilic alkyl chain. | Crucial for membrane permeability and reaching a target site. |
By developing a QSAR model with these descriptors for a series of related furan-containing amines, researchers could efficiently predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced or desired properties.
Conformational Analysis and Molecular Dynamics Simulations
To fully understand the behavior of this compound at an atomic level, conformational analysis and molecular dynamics (MD) simulations are indispensable tools. These methods provide insight into the molecule's three-dimensional structure, flexibility, and interactions with its environment over time. psu.eduyoutube.com
Conformational Analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule. Due to the presence of several single bonds, this compound is a flexible molecule. The relative orientation of the furan ring with respect to the alkylamine side chain, as well as rotations within the side chain itself, can lead to numerous conformers with different energy levels. Identifying the lowest-energy (most stable) conformers is crucial, as these are the most likely to be biologically active. This analysis is typically performed by systematically rotating bonds and calculating the potential energy of each resulting structure using computational chemistry software.
Molecular Dynamics (MD) Simulations offer a more dynamic picture by simulating the movement of every atom in the molecule over a period of time, governed by the principles of classical mechanics. youtube.comdpi-proceedings.com An MD simulation would typically place the this compound molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions.
The simulation would reveal:
Molecular Flexibility: How the different parts of the molecule move and bend. For example, it would show the rotational freedom of the furan ring and the flexing of the alkyl chain.
Solvent Interactions: The formation and breaking of hydrogen bonds between the amine group, the furan's oxygen atom, and surrounding water molecules.
Dominant Conformations: Which conformations are most prevalent over time at a given temperature.
Thermodynamic Properties: Calculation of properties like binding free energy if the molecule's interaction with a target protein is simulated.
Research on furan-based resins and other complex molecules has demonstrated the power of MD simulations to predict material properties and understand reaction mechanisms at the molecular level. psu.eduresearchgate.netsemanticscholar.org
The table below outlines the typical steps and expected outcomes of a hypothetical MD simulation study on this compound.
| Simulation Stage | Description | Key Parameters & Settings | Expected Insights |
| System Setup | A single or multiple molecules of this compound are placed in a simulation box, typically solvated with water. | Force Field (e.g., AMBER, CHARMM), Water Model (e.g., TIP3P), Box Size, Neutralizing Ions. | Preparation of a realistic starting environment for the simulation. |
| Energy Minimization | The initial system's geometry is optimized to remove any unfavorable atomic clashes or high-energy configurations. | Steepest Descent and Conjugate Gradient algorithms. | A stable, low-energy starting structure for the dynamics run. |
| Equilibration | The system is gradually heated to the target temperature (e.g., 300 K) and the pressure is adjusted to the target value (e.g., 1 atm) while allowing the system to relax. | NVT (constant volume) and NPT (constant pressure) ensembles. | A thermally and structurally equilibrated system that mimics real-world conditions. |
| Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the atomic trajectories. | NPT or NVT ensemble, Time Step (e.g., 2 fs), Trajectory Saving Frequency. | Dynamic behavior, conformational transitions, interaction patterns, and thermodynamic data. |
| Data Analysis | The saved trajectories are analyzed to extract meaningful information. | Root Mean Square Deviation (RMSD), Radius of Gyration, Hydrogen Bond Analysis. | Quantification of molecular stability, flexibility, and specific interactions with the solvent. |
Through these computational approaches, a detailed understanding of the structure-property relationships of this compound can be achieved, providing a solid theoretical foundation for its potential applications.
Applications and Research Trajectories As Advanced Chemical Intermediates
Role in the Synthesis of Complex Organic Molecules
The inherent reactivity of both the furan (B31954) heterocycle and the primary amine function makes 1-(Furan-2-yl)-4-methylpentan-1-amine a valuable precursor for constructing sophisticated molecular architectures. The furan ring can participate in various cycloaddition and ring-opening reactions, while the amine group is a key nucleophile for forming carbon-nitrogen bonds, fundamental to many bioactive compounds.
The furan moiety within this compound serves as a latent diene in Diels-Alder reactions, providing a pathway to complex oxabicyclic systems. Furthermore, the compound is a key starting material for synthesizing other important heterocyclic structures. The amine group can be transformed, and the furan ring can be manipulated to yield different ring systems. For example, multicomponent reactions involving a furan, a thiol, and an amine can generate stable pyrrole (B145914) heterocycles under physiological conditions. researchgate.net Research has also demonstrated the synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, highlighting the utility of furan-containing amines in creating nitrogen-rich heterocyclic compounds with potential biological activity. nih.gov
The introduction of an aminomethylidene fragment into the furan-2(3H)-one ring, a related furan structure, creates highly effective "building blocks" for complex hybrid molecules due to the reactive C=C bond formed. nih.gov This principle underscores the potential of this compound to be chemically modified and cyclized into a variety of heterocyclic frameworks.
Table 1: Potential Heterocyclic Systems Derived from Furan-Amine Precursors
| Precursor Type | Reaction | Resulting Heterocycle | Significance |
|---|---|---|---|
| Furan-Amine | Multicomponent Reaction with Thiols | Pyrrole | Core structure in many natural products and pharmaceuticals. researchgate.net |
| Furan-Amine | Cyclization with Azides/Cyanamides | Tetrazole | Important scaffold in medicinal chemistry. nih.gov |
| Furan Ring | Diels-Alder Reaction | Oxabicycloheptene | Versatile intermediate for complex molecule synthesis. |
| Furan Ring | Ring Opening/Rearrangement | Pyrrolidinone | Common structural motif in bioactive compounds. |
Furan-based amines are recognized as valuable intermediates in the production of pharmaceuticals and agrochemicals. mdpi.comnih.gov The versatile amine functionality and the heterocyclic framework of compounds like this compound make them ideal starting points for synthesizing active pharmaceutical ingredients (APIs). The furan ring is a structural component in various biologically active compounds, and the amine group provides a handle for introducing pharmacologically important substituents or for linking the molecule to other fragments. The development of new antimicrobial agents, for instance, has successfully utilized N-(furan-2-ylmethyl) derivatives. nih.gov
The transition to a bio-based economy has spurred research into new polymers derived from renewable feedstocks. Furan derivatives are key candidates to replace petroleum-based monomers. mdpi.com Specifically, furan-based amines and diamines are being explored for the synthesis of high-performance polymers like polyamides and polyimides. mdpi.com The compound this compound, possessing both a polymerizable furan ring and a reactive amine group, can be considered a monomer for creating novel functional polymers.
For example, furan-based monomers are used to produce Poly(ethylene furanoate) (PEF), a bio-based alternative to PET with superior barrier properties. mdpi.com Similarly, monomers derived from furfuryl amines can undergo well-controlled and rapid ring-opening metathesis polymerization to prepare a range of bio-based homo- and co-polymers. core.ac.uk This demonstrates a clear pathway for utilizing this compound in material science, potentially leading to advanced polymers with unique thermal and mechanical properties derived from renewable resources. researchgate.net
Contributions to the Development of Novel Catalytic Systems and Processes
The synthesis of this compound itself is a subject of research, with a strong focus on sustainability and process efficiency. Advances in catalysis and chemical engineering are enabling its production from biomass through environmentally friendly and scalable methods.
Amines derived from furan are increasingly being produced from lignocellulosic biomass, which is an abundant and renewable carbon resource. mdpi.comencyclopedia.pub The primary route involves the catalytic reductive amination of furfural (B47365), a platform chemical produced on a large scale from agricultural wastes like corncobs and bagasse. mdpi.com In this process, furfural is reacted with an amine source (such as ammonia) and hydrogen in the presence of a heterogeneous catalyst to yield the desired furfurylamine (B118560).
Researchers are developing highly efficient and selective catalysts to maximize the yield of target amines while minimizing side reactions. mdpi.com These catalysts are crucial for transforming versatile biomass-derived building blocks into valuable amine compounds. mdpi.comencyclopedia.pub The development of biocatalysts, such as transaminases, also enables the scalable and efficient amination of biobased furan aldehydes with high activity and specificity. nih.gov
Table 2: Selected Catalytic Systems for Reductive Amination of Furanic Compounds
| Catalyst System | Furanic Feedstock | Nitrogen Source | Key Advantages |
|---|---|---|---|
| Rh₂P/NC | Furfural (FF) | HCOONH₄ | High yield (92%) of tertiary amine under mild conditions. mdpi.com |
| Ru/TiP-100 | Furfural (FF) | NH₃ + H₂ | High yield (91%) of furfurylamine at room temperature. encyclopedia.pub |
| Ni-doped Mo Carbide | Furfural (FF) | H₂ | High selectivity for 2-methylfuran, a related reduction product. mdpi.com |
| Transaminase (SMTA) | Furan aldehydes | Amine donor | High specificity and conversion under mild, aqueous conditions. nih.gov |
Flow chemistry, or continuous processing, is becoming an essential technology for improving the efficiency, safety, and scalability of chemical synthesis. mdpi.com The production of amines, including furan-based intermediates, can benefit significantly from this approach. Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in traditional batch reactors. mdpi.comd-nb.info
This enhanced control allows for the use of more extreme or hazardous reaction conditions safely, potentially increasing reaction rates and yields. researchgate.net For amine synthesis, which can involve exothermic reactions or the use of high-pressure hydrogen, flow chemistry provides a safer and more efficient manufacturing platform. d-nb.inforesearchgate.net The integration of reaction and purification steps in a continuous process further streamlines production, reducing waste and operational costs. researchgate.net While specific examples for this compound are still emerging, the principles of flow chemistry are directly applicable to its synthesis via catalytic reductive amination.
Table 3: Comparison of Batch vs. Continuous Flow Processing for Amine Synthesis
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Scale-Up | Complex; requires larger reactors, potential heat/mass transfer issues. | Simpler; achieved by running the system for a longer duration. researchgate.net |
| Safety | Higher risk with exothermic reactions or hazardous reagents at large scale. | Inherently safer due to small reactor volumes and better heat dissipation. researchgate.net |
| Process Control | Less precise; temperature and concentration gradients can occur. | Excellent control over temperature, pressure, and residence time. mdpi.com |
| Efficiency | Can have significant downtime between batches for cleaning and setup. | Higher productivity through continuous operation and process integration. mdpi.com |
| Reproducibility | Can vary between batches. | Highly consistent and reproducible product quality. |
Research into Advanced Materials (e.g., Ligands in Coordination Chemistry)
While direct research on this compound for advanced materials is not extensively documented in publicly available literature, the broader class of furan-containing compounds is being explored for various applications in materials science. Furan derivatives are recognized for their potential use in creating advanced materials and polymers, such as thermosetting resins and materials with high thermal stability and chemical resistance. numberanalytics.com
In the realm of coordination chemistry, furan derivatives are studied as potential ligands for transition metal catalysis. numberanalytics.com The nitrogen atom in the amine group and the oxygen atom in the furan ring of a molecule like this compound could potentially coordinate with metal centers. This coordination could influence the electronic and steric environment of the metal, making such complexes candidates for catalytic applications. The development of metal-complex dyes with improved light fastness has been an area of interest for diaryl furan compounds. slideshare.net Although distinct from the subject compound, this highlights the utility of the furan motif in coordination chemistry.
Future Research Directions in Furan-Amine Chemistry
The field of furan-amine chemistry is an active area of research, driven by the push for sustainable chemical production from biomass. mdpi.com Furan compounds, derivable from lignocellulosic biomass, are key platform molecules for the synthesis of value-added chemicals, including a wide array of amines. mdpi.commdpi.com
Exploration of Novel and Efficient Synthetic Pathways
A primary focus of future research is the development of more sustainable and efficient synthetic routes to furan-amines. numberanalytics.com Traditional methods often face challenges such as the need for harsh reaction conditions and the generation of significant waste. Current research emphasizes the development of one-pot reactions and tandem processes to improve efficiency. For instance, one-pot reactions combining aldol (B89426) condensation with reductive amination have been reported for synthesizing furan- and tetrahydrofuran-derived amines. rsc.org
The reductive amination of biomass-derived furanic aldehydes and ketones is a key strategy for producing furan-amines. mdpi.com This process typically involves the condensation of a carbonyl group with an amine source, followed by hydrogenation of the resulting imine intermediate. mdpi.com Research is ongoing to optimize these pathways, focusing on milder reaction conditions and minimizing side reactions like direct hydrogenation or polymerization. mdpi.com
Table 1: Examples of Synthetic Pathways to Furan-Amines
| Precursor | Amine Source | Catalyst | Main Product | Yield | Reference |
|---|---|---|---|---|---|
| Furfural (FF) | NH₃ | Raney Co | Furfurylamine (FAM) | 99% | mdpi.com |
| 5-Hydroxymethylfurfural (B1680220) (HMF) | NH₃ | Ni/SBA-15 | 5-(Aminomethyl)furan-2-methanol (HMFA) | ~90% | mdpi.com |
| 5-Hydroxymethylfurfural (HMF) | NH₃ | Cu₄Ni₁Al₄Oₓ | 2,5-bis(aminomethyl)furan (B21128) (BAF) | 85.9% | scispace.com |
| Furoin | NH₃/H₂ | Ru/Al₂O₃ | 2-Amino-1,2-di(furan-2-yl)ethan-1-ol | 47% | rsc.org |
This table is interactive and can be sorted by clicking on the column headers.
Design and Engineering of Next-Generation Catalysts with Enhanced Selectivity and Activity
Catalyst development is central to advancing furan-amine synthesis. The goal is to design highly selective and active catalysts that can operate under mild conditions, are reusable, and are based on abundant, non-precious metals. mdpi.com Heterogeneous catalysts are receiving significant attention due to their ease of separation and recycling. researchgate.net
Research has shown that the choice of active metal, support material, and promoters significantly impacts catalyst performance. mdpi.com For example, in the reductive amination of furfural, a Raney Co catalyst showed excellent yield for furfurylamine due to its high efficiency in the hydrogenolysis of imine intermediates and low activity in side reactions. mdpi.com Similarly, bifunctional catalysts, such as CuNiAlOx, have been developed for the one-pot transformation of 5-hydroxymethylfurfural (HMF) into 2,5-bis(aminomethyl)furan (BAF), demonstrating high yields. scispace.comresearchgate.net
Future work will likely focus on understanding the structure-activity relationships of these catalysts to enable the rational design of more efficient systems. mdpi.com This includes investigating the role of metal-support interactions and the effect of catalyst morphology on selectivity towards the desired amine products.
Expansion of Application Domains in Specialty Chemicals and Materials Science
Furan-amines are valuable intermediates for a wide range of products, including pharmaceuticals, agrochemicals, polymers, and surfactants. mdpi.comresearchgate.net A key future direction is to expand their applications in specialty chemicals and advanced materials.
For instance, diamines like 2,5-bis(aminomethyl)furan (BAMF) are promising monomers for the production of bio-based polyamides and polyurethanes, which could lead to novel biopolymers with unique properties. mdpi.comscispace.com The inherent rigidity of the furan ring can impart desirable thermal and mechanical properties to these polymers.
Further exploration of furan-amines as building blocks could lead to new dyes, pigments, and specialty chemicals. slideshare.net The biological activity of many furan derivatives also suggests potential for discovering new pharmaceuticals and agrochemicals. nih.govsciencepublishinggroup.com As synthetic methods become more efficient and cost-effective, the accessibility of a wider range of furan-amine structures will undoubtedly fuel innovation in these application areas.
Q & A
Q. What are the most efficient catalytic methods for synthesizing 1-(Furan-2-yl)-4-methylpentan-1-amine from biomass-derived precursors?
A one-reactor tandem approach using a Ru/C catalyst achieves high yields (74%) starting directly from furfural, methylisobutyl ketone, NH₃, and H₂. This method avoids multi-step purification and allows catalyst recycling up to four cycles without significant loss of activity . Key parameters include hydrogen pressure (10–20 bar) and temperature (80–120°C), with NH₃ acting as both a reactant and base.
Q. How can the purity and structural integrity of this compound be verified during synthesis?
Characterization involves:
- IR spectroscopy : Detection of functional groups (e.g., C=O at ~1618 cm⁻¹, C-S-C at ~721 cm⁻¹) .
- ¹H NMR : Peaks at δ 8.55 ppm (N=CH unit) and δ 7.0–7.90 ppm (aryl protons) confirm structural motifs .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 300 for derivatives) and fragmentation patterns validate molecular formulas .
Q. What preliminary biological activities have been reported for this compound?
Derivatives of this compound exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 3.1 µg/mL. Activity is attributed to hydrogen bonding and electrostatic interactions with enoyl-ACP reductase residues (e.g., Tyr158, Met103) .
Advanced Research Questions
Q. How do reaction parameters influence yield and selectivity in catalytic synthesis?
- Catalyst loading : Optimal Ru/C loading is 5–10 wt%, with higher amounts causing side reactions.
- Solvent system : Polar aprotic solvents (e.g., DMF) enhance imine formation but may require acid scavengers .
- Substrate ratios : Excess NH₃ (≥3 eq.) drives reductive amination but complicates downstream purification. Contradictions in yield vs. recyclability (e.g., catalyst deactivation after Cycle 4) require balancing batch vs. flow processes .
Q. What molecular interactions underlie the anti-tubercular activity of this compound?
Molecular docking reveals:
- Hydrogen bonding : Between the furan oxygen and Tyr158 (bond length: 2.1–2.3 Å).
- Electrostatic interactions : The amine group forms π-cation interactions with Met103’s sulfur atom .
- Steric effects : Bulky substituents on the thiadiazole ring improve binding affinity by occupying hydrophobic pockets .
Q. How can data contradictions between computational predictions and experimental results in biological activity be resolved?
- PASS program limitations : While PASS predicted Fe (Pa = 0.68) as the most active derivative, experimental MIC values showed Fb (3.1 µg/mL) outperformed Fe (3.3 µg/mL). This discrepancy highlights the need for hybrid models integrating quantum mechanical calculations (e.g., DFT) to account for solvation and protein flexibility .
- Validation strategies : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and compare with docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
